molecular formula C11H15N B153983 2-(2-Methylphenyl)pyrrolidine CAS No. 129540-23-4

2-(2-Methylphenyl)pyrrolidine

Cat. No.: B153983
CAS No.: 129540-23-4
M. Wt: 161.24 g/mol
InChI Key: RSXCTIINURQYGA-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound this compound is characterized by the presence of a pyrrolidine ring substituted with a 2-methylphenyl group at the second position. This structural feature imparts unique chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenylmagnesium bromide with pyrrolidine under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then refluxed for several hours, followed by purification through distillation or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as palladium or nickel, can also be employed to facilitate the reaction and reduce the reaction time. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are used to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylphenyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

2-(2-Methylphenyl)pyrrolidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

  • Pyrrolidine
  • 2-Phenylpyrrolidine
  • 2-(4-Methylphenyl)pyrrolidine

Comparison: Compared to other similar compounds, 2-(2-Methylphenyl)pyrrolidine is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, leading to improved biological activity. Additionally, the compound’s steric and electronic properties may differ from those of its analogs, resulting in unique reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

2-(2-methylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-5-2-3-6-10(9)11-7-4-8-12-11/h2-3,5-6,11-12H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXCTIINURQYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397512
Record name 2-(2-Methylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129540-23-4
Record name 2-(2-Methylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Methylphenyl)pyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the structure of the compound containing 2-(2-Methylphenyl)pyrrolidine described in the research?

A1: The research article [] describes the crystal structure of a chiral β-proline dipeptide containing the this compound moiety. The full chemical name of this dipeptide is 4-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] 2-methyl (2S,4S,5R)-1-[(2S,3R,5R)-5-methoxycarbonyl-2-(2-methylphenyl)pyrrolidine-3-carbonyl]-5-(2-methylphenyl)pyrrolidine-2,4-dicarboxylate. The structure reveals that two this compound units are present within the molecule. Importantly, the two pyrrolidine rings exhibit opposite absolute configurations at their corresponding stereocenters. The central amide bond connecting these units adopts a Z configuration. []

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